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molecular formula C9H7F2NO5 B8759404 2,3-Difluoro-5-nitrophenyl ethyl carbonate

2,3-Difluoro-5-nitrophenyl ethyl carbonate

Cat. No. B8759404
M. Wt: 247.15 g/mol
InChI Key: OUGNBNVMKUTTND-UHFFFAOYSA-N
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Patent
US08349880B2

Procedure details

Step M (3): Aqueous ammonium hydroxide (5 mL) was added to a solution of 2,3-difluoro-5-nitrophenyl ethyl carbonate (250 mg, 1.0 mol) in EtOAc (4 mL). The reaction mixture was quenched with 1 N HCl. The mixture was diluted with water and extracted with EtOAc. The organic layer was washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo to afford 2,3-difluoro-5-nitrophenol (150 mg, 85% yield).
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[NH4+].C(=O)(OCC)[O:4][C:5]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[C:7]([F:14])[C:6]=1[F:15]>CCOC(C)=O>[F:15][C:6]1[C:7]([F:14])=[CH:8][C:9]([N+:11]([O-:13])=[O:12])=[CH:10][C:5]=1[OH:4] |f:0.1|

Inputs

Step One
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
250 mg
Type
reactant
Smiles
C(OC1=C(C(=CC(=C1)[N+](=O)[O-])F)F)(OCC)=O
Name
Quantity
4 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 1 N HCl
ADDITION
Type
ADDITION
Details
The mixture was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1F)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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